molecular formula C6H9N3O B073765 6-(Dimethylamino)pyrimidin-4-ol CAS No. 1124-21-6

6-(Dimethylamino)pyrimidin-4-ol

Cat. No.: B073765
CAS No.: 1124-21-6
M. Wt: 139.16 g/mol
InChI Key: SGKXLTBPIIMZJM-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyrimidin-4-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Scientific Research Applications

6-(Dimethylamino)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Safety and Hazards

The safety data sheet for a similar compound, “4-(Dimethylamino)pyridine”, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Pyrimidines are a significant area of research due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-(dimethylamino)pyrimidine with a suitable nucleophile under basic conditions. For example, the reaction with sodium hydroxide in ethanol can yield this compound. Another method involves the cyclization of appropriate precursors, such as 2,4-diamino-6-(dimethylamino)pyrimidine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyrimidin-4-ol
  • 5,6-Dimethylpyrimidin-4-ol
  • 4-Amino-6-(dimethylamino)pyrimidine

Uniqueness

6-(Dimethylamino)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXLTBPIIMZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289074
Record name 6-(Dimethylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-21-6
Record name 6-(Dimethylamino)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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